molecular formula C21H31N3O4S B3449882 1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide

1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide

Cat. No. B3449882
M. Wt: 421.6 g/mol
InChI Key: QZRSFUYTMPSUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide involves its binding to the voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This compound blocks the sodium channels, thereby reducing the influx of sodium ions into the neuron and inhibiting the generation of action potentials. This mechanism of action is responsible for the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound also reduces the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. In addition, this compound has been found to increase the levels of the neurotransmitters serotonin and dopamine, which are involved in the regulation of mood and pain perception.

Advantages and Limitations for Lab Experiments

1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective sodium channel blocker, which makes it a useful tool for studying the role of sodium channels in various biological processes. This compound is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the research of 1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide. One potential area of study is the use of this compound in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of research is the investigation of the effects of this compound on other ion channels, such as calcium and potassium channels, which are involved in a variety of cellular processes. Finally, the development of new analogs of this compound with improved pharmacokinetic properties and efficacy is an ongoing area of research.

Scientific Research Applications

1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide has shown potential therapeutic properties in several scientific research studies. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

1-[3-[4-(cyclohexylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c22-21(26)17-12-14-24(15-13-17)20(25)11-8-16-6-9-19(10-7-16)29(27,28)23-18-4-2-1-3-5-18/h6-7,9-10,17-18,23H,1-5,8,11-15H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSFUYTMPSUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Reactant of Route 6
1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.